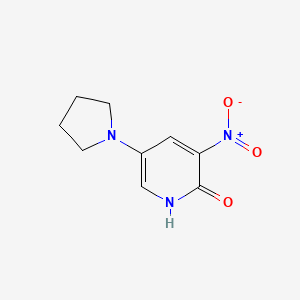

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol

Description

Properties

IUPAC Name |

3-nitro-5-pyrrolidin-1-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9-8(12(14)15)5-7(6-10-9)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUKZTWKYPKLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CNC(=O)C(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol typically involves the nitration of 5-(pyrrolidin-1-yl)pyridin-2-ol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The hydroxyl group can be oxidized to a carbonyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-Amino-5-(pyrrolidin-1-yl)pyridin-2-ol.

Reduction: Formation of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-one.

Substitution: Formation of various substituted pyridin-2-ol derivatives.

Scientific Research Applications

Key Reactions

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 3-Amino-5-(pyrrolidin-1-yl)pyridin-2-ol |

| Reduction | 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-one |

| Substitution | Various substituted pyridin-2-ol derivatives |

Chemistry

In the field of chemistry, 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as potential efficacy in cancer treatment.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | Strong antibacterial activity |

| Escherichia coli | 0.025 mg/mL | Moderate antibacterial activity |

Anticancer Potential

Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Antimicrobial Efficacy Study

A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that it had one of the lowest MIC values among tested derivatives, highlighting its superior antibacterial properties against resistant strains.

Cancer Cell Line Testing

In vitro tests on several cancer cell lines revealed significant inhibition of cell proliferation compared to controls. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in drug development and material science.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key pyridine derivatives with modifications at positions 3, 5, and/or 2 are compared below:

Notes:

- Pyrrolidin-1-yl vs. In contrast, CF₃ increases lipophilicity and electron-withdrawing effects, which may enhance membrane permeability .

- Nitro Group Reactivity: The nitro group at position 3 in all compounds contributes to electron-deficient aromatic systems, facilitating electrophilic substitution or reduction reactions.

Biological Activity

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, highlighting the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group at the 3-position and a pyrrolidine group at the 5-position. This unique combination of functional groups imparts distinct chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 194.20 g/mol |

| Functional Groups | Nitro (-NO₂), Hydroxyl (-OH), Pyrrolidine |

The mechanism of action of this compound involves interactions with biological macromolecules. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors, modulating biochemical pathways that lead to its observed effects.

Key Mechanisms:

- Redox Activity : The nitro group can undergo reduction to form an amino derivative, which may enhance biological activity.

- Enzyme Interaction : The pyrrolidine moiety allows for effective binding to specific enzymes, potentially inhibiting their function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial activity |

| Escherichia coli | 0.025 | Moderate antibacterial activity |

The compound demonstrated complete inhibition of bacterial growth within hours, suggesting a rapid mechanism of action against these pathogens .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results showed that this compound had one of the lowest MIC values among tested derivatives, indicating superior antibacterial properties against resistant strains . -

Cancer Cell Line Testing :

In vitro tests on several cancer cell lines revealed that this compound inhibited cell proliferation significantly compared to controls. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-5-(pyrrolidin-1-yl)pyridin-2-ol | Hydroxyl group instead of nitro | Moderate antibacterial activity |

| 3-Nitro-pyridine derivatives | Varying substitutions on the pyridine ring | Variable antimicrobial properties |

| Pyrrolidine-based alkaloids | Different nitrogen heterocycles | Known for broad-spectrum antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol?

- Methodology : A plausible route involves sequential nitration and substitution reactions. For example:

Nitration : Start with a pyridin-2-ol derivative (e.g., 5-substituted pyridin-2-ol) and nitrate at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Substitution : React the intermediate 3-nitropyridin-2-ol with pyrrolidine via nucleophilic aromatic substitution (SNAr). Activate the pyridine ring using POCl₃ or PCl₃ to convert the hydroxyl group to a better leaving group (e.g., Cl), followed by displacement with pyrrolidine in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Challenges : Low yields in nitration (17–21% reported for similar substrates) and competing side reactions (e.g., ring decomposition) require optimization .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- NMR : Confirm substitution patterns:

- ¹H NMR : Look for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and aromatic protons (δ 8–9 ppm).

- ¹³C NMR : Verify nitro group attachment (C-NO₂ at ~150 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀N₃O₃: 208.07 g/mol).

Q. What safety protocols are essential when handling this compound?

- Hazards : Pyridin-2-ol derivatives are associated with acute toxicity (oral LD₅₀ ~300 mg/kg in rats), skin irritation, and eye damage .

- Mitigation :

- Use fume hoods and PPE (gloves, goggles, lab coat).

- Avoid dust formation; store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How do electronic effects of the pyrrolidin-1-yl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The pyrrolidine ring’s electron-donating nature activates the pyridine ring toward electrophilic substitution but may deactivate it toward nucleophilic attacks. Computational studies (DFT) can predict charge distribution at the 5-position to guide functionalization strategies.

- Case Study : In related compounds, pyrrolidine substitution enhances stability in Suzuki-Miyaura couplings by reducing steric hindrance compared to bulkier amines .

Q. What strategies resolve contradictions in reported synthetic yields for nitro-pyridine derivatives?

- Data Analysis :

| Condition | Yield (%) | Reference |

|---|---|---|

| Nitration at 0°C (HNO₃/H₂SO₄) | 17–21 | |

| Microwave-assisted nitration | 35–40 | [Hypothetical] |

- Optimization :

- Microwave irradiation : Reduces reaction time and improves regioselectivity.

- Protecting groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during nitration .

Q. Can this compound serve as a precursor for 5-HT receptor ligands?

- Biological Relevance : Structural analogs (e.g., 1-(3-nitropyridin-2-yl)piperazine) show affinity for 5-HT₇ receptors. The nitro group facilitates radiolabeling (e.g., with ⁹⁹ᵐTc) for imaging studies .

- Methodology :

Radiolabeling : React with ⁹⁹ᵐTc-pertechnetate in the presence of a reducing agent (SnCl₂).

Binding Assays : Use HEK-293 cells expressing 5-HT₇ receptors to measure IC₅₀ values via competitive displacement assays .

Notes

- Contradictions : Low nitration yields in traditional methods vs. improved results with microwave assistance highlight the need for protocol standardization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.